Cas no 617-86-7 (Triethylsilane)
Triethylsilane Chemical and Physical Properties
Names and Identifiers
-
- Triethylsilane
- SILANE E3H
- SILICONTRIETHYL
- Triethylsilyl hydride
- (C2H5)3SiH
- CT2523
- triethyl-silan
- Triethylsilicon hydride
- Triethylsilane (TES)
- TRIETHYLSILANE, WACKER QUALITY
- Triethylsilyl
- Silane, triethyl-
- Triethylsilicon
- NSC 93579
- Triethylhydrosilane
- Triethylsilane, 99%
- 0F9429873L
- Triethylsilane, 99%, AcroSeal(R)
- C6H16Si
- Triethylsilyl radical
- Silane, triethyl-,
- Triethylsilane(TES)
- Triethylsilane, 97%
- PubChem12847
- NSC93579
- RW1927
- AK
- triethylsilylhydride
- 210-535-3
- CHEBI:188370
- EINECS 210-535-3
- UNII-0F9429873L
- SiEt3H
- NSC-93579
- Q659235
- TRIETHYLSILANE [MI]
- Et3SIH
- Triethylsilane,Triethylsilyl Hydride
- trietylsilane
- triethysilane
- BCP28314
- s12352
- triethyl-silane
- Triethylsilan
- triethyl silane
- 617-86-7
- HSiEt3
- NS00042242
- triethyl silyl hydride
- Triethylsilane,98%
- TRIETHYLSILANE, 98%
- DTXCID00818400
- LS 1320; NSC 93579; Triethylhydrosilane; Triethylsilicon Hydride;
- Silane, triethyl
- DTXSID20870702
-
- MDL: MFCD00009018
- Inchi: 1S/C6H16Si/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3
- InChI Key: AQRLNPVMDITEJU-UHFFFAOYSA-N
- SMILES: [SiH](CC)(CC)CC
- BRN: 1098278
Computed Properties
- Exact Mass: 116.10200
- Monoisotopic Mass: 115.094302
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 25.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.728 g/mL at 25 °C(lit.)
- Melting Point: -157°C
- Boiling Point: 108°C
- Flash Point: Fahrenheit: 26.6 ° f
Celsius: -3 ° c - Refractive Index: n20/D 1.412(lit.)
- Water Partition Coefficient: Miscible with water.
- Stability/Shelf Life: Stable, but moisture sensitive. Highly flammable. Generates highly flammable gas (hydrogen) in contact with water, acids and bases.
- PSA: 0.00000
- LogP: 2.27320
- Solubility: Soluble in most polar organic solvents and often used in CH2Cl2.
- Sensitiveness: Moisture Sensitive
- FEMA: 2457
Triethylsilane Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225
- Warning Statement: P210
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:1
- Hazard Category Code: 11-52/53
- Safety Instruction: S9-S16-S29-S33-S37/39-S26
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- Safety Term:3
- Packing Group:II
- Risk Phrases:R11; R36/37/38
- Packing Group:II
- Hazard Level:3
- HazardClass:3
- PackingGroup:II
- TSCA:Yes
- Storage Condition:Store at room temperature
Triethylsilane Customs Data
- HS CODE:29310095
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Triethylsilane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 467448-25ML |
Triethylsilane |
617-86-7 | 25ml |
¥306.5 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 467448-100ML |
Triethylsilane |
617-86-7 | 100ml |
¥1122.81 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 230197-5G |
Triethylsilane |
617-86-7 | 5g |
¥219.22 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 230197-25G |
Triethylsilane |
617-86-7 | 25g |
¥891.74 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 230197-100G |
Triethylsilane |
617-86-7 | 100g |
¥1305.86 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 230197-500G |
Triethylsilane |
617-86-7 | 500g |
¥4430.87 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819062-2.5L |
Triethylsilane |
617-86-7 | 99% | 2.5L |
¥2,173.00 | 2022-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T91410-500ml |
Triethylsilane |
617-86-7 | 98% | 500ml |
¥418.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T91410-100ml |
Triethylsilane |
617-86-7 | 100ml |
¥148.0 | 2021-09-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106570-500ml |
Triethylsilane |
617-86-7 | 98% | 500ml |
¥463.90 | 2023-09-01 |
Triethylsilane Suppliers
Triethylsilane Related Literature
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Dorothea Marquardt,Juri Barthel,Markus Braun,Christian Ganter,Christoph Janiak CrystEngComm 2012 14 7607
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Risto Savela,Johan W?rn?,Dmitry Yu. Murzin,Reko Leino Catal. Sci. Technol. 2015 5 2406
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3. Catalytic hydrogen evolution from hydrolytic oxidation of organosilanes with silver nitrate catalystAlan Kay Liang Teo,Wai Yip Fan RSC Adv. 2014 4 37645
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Shihui Liu,Peng Pan,Huaqiang Fan,Hao Li,Wei Wang,Yongqiang Zhang Chem. Sci. 2019 10 3817
-
Andrew T. Henry,Dana A. R. Nanan,Kim M. Baines Dalton Trans. 2023 52 10363
Additional information on Triethylsilane
Triethylsilane (CAS No. 617-86-7): Applications and Recent Research Developments
Triethylsilane, with the chemical formula C₅H₁₂Si, is an organosilicon compound characterized by a silicon atom bonded to three ethyl groups and one hydrogen atom. This compound, identified by its unique CAS number 617-86-7, has garnered significant attention in the field of organic synthesis and material science due to its versatile reactivity and utility as a protecting group and reducing agent. The increasing demand for efficient synthetic methodologies has positioned Triethylsilane as a critical reagent in modern chemical research.
The structural integrity of Triethylsilane is defined by its tetrahedral geometry around the silicon atom, which facilitates its participation in various chemical transformations. Its high reactivity stems from the silicon-hydrogen (Si-H) bond, which is prone to cleavage under specific conditions, enabling the compound to serve as a source of hydride ions in catalytic processes. This property has made it indispensable in the reduction of unsaturated compounds, including aldehydes, ketones, and imines, thereby facilitating the synthesis of complex organic molecules.
In recent years, Triethylsilane has been extensively studied for its role in cross-coupling reactions, particularly in the context of palladium-catalyzed processes. These reactions are fundamental to the construction of carbon-carbon bonds, a cornerstone of organic synthesis. The compound's ability to act as a ligand or a hydride donor has been leveraged in the development of novel catalytic systems that enhance reaction efficiency and selectivity. For instance, recent research has demonstrated its utility in Suzuki-Miyaura couplings, where it aids in the formation of biaryl compounds essential for pharmaceutical applications.
The pharmaceutical industry has also recognized the potential of Triethylsilane in drug development. Its use as a protecting group for alcohols and thiols has been instrumental in ensuring regioselectivity during multi-step syntheses. This is particularly relevant in the context of heterocyclic chemistry, where precise control over functional group transformations is crucial for achieving desired pharmacological properties. Moreover, the compound's ability to facilitate deprotonation reactions under mild conditions has opened new avenues for the synthesis of nucleophilic species used in medicinal chemistry.
Advances in computational chemistry have further elucidated the mechanistic pathways involving Triethylsilane. Molecular modeling studies have provided insights into how this compound interacts with transition metals during catalytic cycles, offering a deeper understanding of its role in various synthetic transformations. Such computational approaches are not only accelerating the discovery of new catalysts but also optimizing existing protocols for industrial applications.
The environmental impact of using Triethylsilane has also been a subject of interest. While it is not classified as a hazardous substance, its handling requires adherence to standard laboratory practices to ensure safety. Efforts are underway to develop greener alternatives that maintain or exceed its synthetic utility while minimizing environmental footprint. These initiatives align with global trends toward sustainable chemistry, emphasizing the need for innovative solutions that balance efficiency with ecological responsibility.
Future research directions for Triethylsilane include exploring its applications in polymer chemistry and material science. Its reactivity makes it a promising candidate for modifying polymer backbones or introducing functional groups that enhance material properties. For example, silanes like Triethylsilane can be used to create hybrid materials with tailored characteristics, such as improved thermal stability or enhanced biodegradability.
In conclusion, Triethylsilane (CAS No. 617-86-7) remains a pivotal compound in modern organic synthesis due to its broad range of applications and adaptability to evolving research needs. Its role in catalysis, pharmaceutical synthesis, and material science underscores its significance in advancing chemical science. As research continues to uncover new possibilities, Triethylsilane is poised to remain at the forefront of innovative chemical methodologies.
617-86-7 (Triethylsilane) Related Products
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